

Thermochemical Profile of 2-Methyl-L-proline: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-L-proline

Cat. No.: B555743

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-L-proline is a synthetic derivative of the proteinogenic amino acid L-proline, characterized by a methyl group at the α -carbon. This modification introduces significant conformational constraints, influencing the peptide backbone and the overall structure of peptides and proteins into which it is incorporated. Understanding the thermochemical properties of this amino acid analog is crucial for its application in drug design and development, particularly in the rational design of peptidomimetics with enhanced stability and biological activity.

This technical guide provides a summary of the available thermochemical data for the parent molecule, L-proline, as a reference point, due to the current lack of experimentally determined thermochemical data for **2-Methyl-L-proline** in publicly available literature. Furthermore, this guide details the standard experimental protocols for determining key thermochemical parameters, namely the enthalpy of formation via bomb calorimetry and heat capacity through differential scanning calorimetry.

Thermochemical Data

A thorough literature search did not yield any publicly available experimental or computational thermochemical data for **2-Methyl-L-proline**. Therefore, we present the established

thermochemical data for the parent amino acid, L-proline, to serve as a baseline for researchers.

Table 1: Experimental Thermochemical Data for L-proline (solid state at 298.15 K)

Thermochemical Property	Value	Units	Reference(s)
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)	-522.6 ± 1.5	$\text{kJ}\cdot\text{mol}^{-1}$	[1]
	-523.4 ± 1.3	$\text{kJ}\cdot\text{mol}^{-1}$	[1]
Standard Molar Entropy (S°)	151.17	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	[1]
Molar Heat Capacity (C_p)	150.4	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	[1]
	151.17	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	[1]
	149.12 (at 300.4 K)	$\text{J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	[1]

Note on the Influence of C α -Methylation: The addition of a methyl group at the α -carbon in **2-Methyl-L-proline** is expected to influence its thermochemical properties compared to L-proline. The increased molecular weight and number of bonds would lead to a more negative standard enthalpy of combustion and likely a more negative standard enthalpy of formation. The additional methyl group would also increase the molar heat capacity. The conformational restriction imposed by the methyl group might lead to a lower standard molar entropy compared to a more flexible, non-cyclic analogue, though the change relative to L-proline itself is more complex to predict without experimental data.

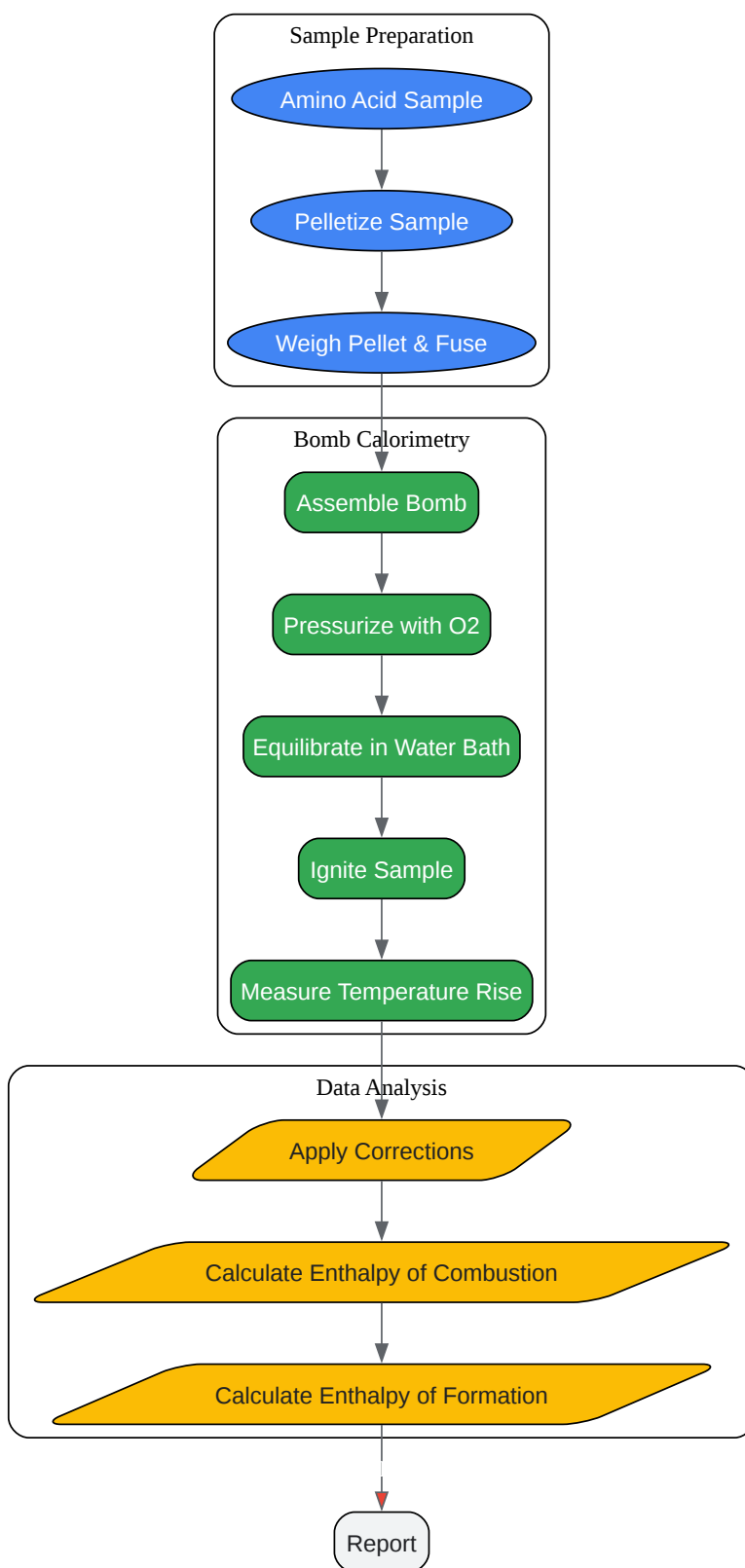
Experimental Protocols

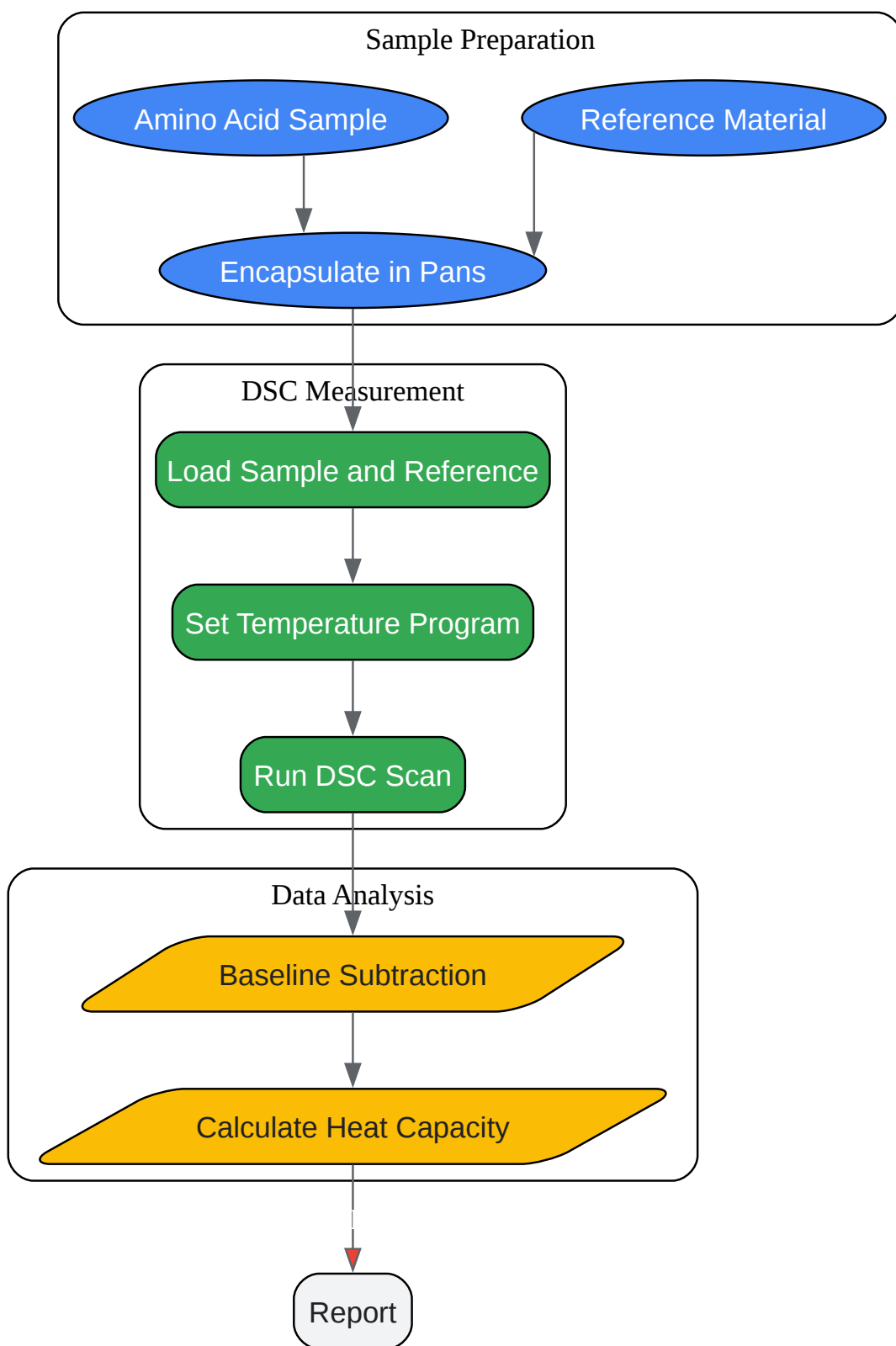
The following sections detail the standard experimental procedures for determining the key thermochemical properties of amino acids.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation of an organic compound like an amino acid is typically determined indirectly from its experimentally measured enthalpy of combustion using a bomb calorimeter.

Experimental Workflow:





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References

- 1. Proline [webbook.nist.gov]
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